molecular formula C8H11F3O B6181720 [3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol CAS No. 2613386-85-7

[3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol

Cat. No.: B6181720
CAS No.: 2613386-85-7
M. Wt: 180.2
InChI Key:
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Description

[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol: is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol It is characterized by a bicyclic structure with a trifluoromethyl group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol typically involves the trifluoromethylation of a bicyclic precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as CF3I or CF3SO2Cl in the presence of radical initiators like AIBN (azobisisobutyronitrile).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorinated compounds in biological processes.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions.

Comparison with Similar Compounds

  • [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]amine
  • [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]thiol
  • [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]ketone

Comparison: Compared to its analogs, [3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties. The hydroxyl group can participate in additional hydrogen bonding and redox reactions, making this compound more versatile in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol' involves the addition of a trifluoromethyl group to a bicyclic compound, followed by reduction of the resulting ketone to form the desired alcohol.", "Starting Materials": [ "Cyclohexene", "Trifluoromethyl iodide", "Sodium hydride", "Methanol", "Acetic acid", "Sodium borohydride" ], "Reaction": [ "Cyclohexene is reacted with trifluoromethyl iodide in the presence of sodium hydride to form 3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-one.", "The ketone is then reduced to the alcohol using sodium borohydride in methanol.", "The resulting alcohol is then purified using acetic acid to yield the final product, '[3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol'." ] }

CAS No.

2613386-85-7

Molecular Formula

C8H11F3O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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